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Compound of Interest

Compound Name: Hdac-IN-53

Cat. No.: B15564902 Get Quote

An In-depth Review of the Selective HDAC1-3 Inhibitor for Drug Development Professionals

Introduction
Hdac-IN-53, also identified as compound 19h, is a potent and orally active selective inhibitor of

Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1]

[2] Emerging as a significant tool in cancer research, this small molecule has demonstrated

notable anti-proliferative and pro-apoptotic activities in various cancer models. This technical

guide provides a comprehensive overview of Hdac-IN-53, consolidating available data on its

bioactivity, mechanism of action, and relevant experimental protocols to support its application

in research and drug development.

Physicochemical Properties
Property Value Reference

CAS Number 2921948-27-6 [2]

Molecular Formula C23H23N5O3 [2]

Molecular Weight 417.46 g/mol [2]

In Vitro Activity
Hdac-IN-53 exhibits selective and potent inhibition of HDAC isoforms 1, 2, and 3, with

significantly less activity against other HDAC classes.[2]
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Enzymatic Inhibition
Target IC50 (nM)

HDAC1 47

HDAC2 125

HDAC3 450

HDAC4 >10,000

HDAC5 >10,000

HDAC6 >10,000

HDAC7 >10,000

HDAC9 >10,000

Data sourced from MedChemExpress product

datasheet.[2]

Anti-proliferative Activity
The compound has shown potent anti-proliferative effects against a range of cancer cell lines.

[2]

Cell Line Cancer Type IC50 (µM)

MC38 Murine Colon Adenocarcinoma 0.66

HCT116 Human Colon Carcinoma 0.56

Data sourced from

MedChemExpress product

datasheet.[2]

In Vivo Activity
Pharmacokinetics in Mice
Pharmacokinetic studies in mice have demonstrated good oral bioavailability.[2]
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Parameter Intravenous (5 mg/kg) Oral (20 mg/kg)

Tmax (h) 0.42 0.42

Cmax (ng/mL) 8129 9558

AUC0-t (ng/mL*h) 5864 15278

t1/2 (h) 0.85 2.49

F (%) - 65.1

Data sourced from a study by

Sun et al. (2023) as cited by

MedChemExpress.[1][2]

Antitumor Efficacy
In a murine MC38 colon cancer xenograft model, oral administration of Hdac-IN-53 resulted in

significant tumor growth inhibition.[2]

Dosage Administration
Tumor Growth Inhibition
(TGI)

60 mg/kg PO, daily for 15 days 60.3%

120 mg/kg PO, daily for 15 days 87.6%

Data sourced from

MedChemExpress product

datasheet.[2]

Mechanism of Action
Hdac-IN-53 exerts its anticancer effects primarily through the induction of apoptosis and cell

cycle arrest. As a selective inhibitor of HDAC1, HDAC2, and HDAC3, it leads to the

hyperacetylation of histones and non-histone proteins, which in turn alters gene expression.

The inhibition of Class I HDACs is known to activate the p53 tumor suppressor pathway.

Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation
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of its target genes, such as the cyclin-dependent kinase inhibitor p21. The induction of p21

results in cell cycle arrest, providing a window for DNA repair or, if the damage is too severe,

the initiation of apoptosis.

Hdac-IN-53 has been shown to induce caspase-dependent apoptosis, evidenced by the

increased expression of cleaved caspase-3 and cleaved PARP.[2] The inhibition of HDAC1 and

HDAC2 can also modulate the expression of Bcl-2 family proteins, shifting the balance towards

pro-apoptotic members and promoting the intrinsic apoptosis pathway.
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Hdac-IN-53 Mechanism of Action
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Experimental Protocols
While the primary literature provides an overview of the methods used, detailed step-by-step

protocols are not fully described. The following are generalized protocols based on standard

laboratory techniques for the types of experiments cited for Hdac-IN-53.

HDAC Activity Assay (Fluorogenic)
This protocol is a general method for determining the IC50 of an HDAC inhibitor.

Reagents and Materials:

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer).

Hdac-IN-53 serial dilutions.

96-well black microplate.

Fluorometric plate reader.

Procedure:

Add HDAC enzyme to wells containing assay buffer.

Add serial dilutions of Hdac-IN-53 to the wells and incubate for a pre-determined time

(e.g., 15 minutes) at 37°C.

Initiate the reaction by adding the fluorogenic HDAC substrate.

Incubate for a specified time (e.g., 60 minutes) at 37°C.

Stop the reaction by adding the developer solution.
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Incubate for 15 minutes at 37°C to allow for the development of the fluorescent signal.

Measure fluorescence with an excitation wavelength of 355 nm and an emission

wavelength of 460 nm.

Calculate IC50 values from a dose-response curve.

Cell Viability Assay (MTT Assay)
This protocol is a general method to determine the anti-proliferative IC50 of a compound.

Reagents and Materials:

Cancer cell lines (e.g., HCT116, MC38).

Complete cell culture medium.

Hdac-IN-53 serial dilutions.

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

96-well clear microplate.

Microplate reader.

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with serial dilutions of Hdac-IN-53 and incubate for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the

formation of formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC50 from a dose-response curve.

Western Blot for Apoptosis Markers
This protocol is a general method to detect the expression of apoptosis-related proteins.

Reagents and Materials:

Cancer cell lines.

Hdac-IN-53.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein assay kit (e.g., BCA assay).

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Imaging system.

Procedure:

Treat cells with Hdac-IN-53 for a specified time (e.g., 24 hours).

Lyse the cells and quantify the protein concentration.

Separate proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Wash the membrane again and add the chemiluminescent substrate.

Capture the signal using an imaging system.
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General Experimental Workflow

Conclusion
Hdac-IN-53 is a promising selective inhibitor of HDAC1, HDAC2, and HDAC3 with

demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the

induction of apoptosis and cell cycle arrest, makes it a valuable tool for cancer research and a

potential lead compound for the development of novel epigenetic therapies. This guide

provides a foundational understanding of Hdac-IN-53, and researchers are encouraged to

consult the primary literature for more detailed experimental specifics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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